4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde
Description
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is a halogenated benzaldehyde derivative characterized by a benzaldehyde core substituted with iodine atoms at positions 3 and 5, and a 2-fluorobenzyl ether group at position 4. The compound’s structure combines steric bulk from the diiodo substituents with electronic modulation via the electron-withdrawing fluorine atom on the benzyloxy moiety. Such features make it a candidate for applications in medicinal chemistry (e.g., as a synthetic intermediate for kinase inhibitors) and materials science, where halogenated aromatic systems are often leveraged for their stability and reactivity .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLUEYODJHKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)C=O)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FI2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 3,5-diiodosalicylaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorobenzyl alcohol reacts with the aldehyde group of 3,5-diiodosalicylaldehyde to form the desired product.
Industrial Production Methods
Industrial production of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde. Research indicates that fluorinated imines and hydrazones exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Case Study:
A study reported that derivatives of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde demonstrated an IC50 value of 17.1 µM against the enzyme ecKAS III, which is essential for fatty acid synthesis in bacteria. The presence of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and antibacterial potency .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various novel chemical entities. For instance, it can be reacted with different amines to produce aldimines that possess enhanced biological activities.
Synthesis Example:
The synthesis of aldimines from 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves reacting it with primary amines in ethanol without catalytic assistance. The resulting compounds have shown strong antibacterial activity comparable to standard antibiotics .
Material Science
In material science, fluorinated compounds are often incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance. The unique electronic characteristics imparted by the fluorine atoms can improve the performance of materials in various applications.
Data Table: Antibacterial Activity Comparison
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-3,5-diiodobenzaldehyde ()
This compound lacks the fluorobenzyloxy group, featuring a hydroxyl group at position 4. Key distinctions:
- Reactivity : The hydroxyl group enables direct acetylation (e.g., with acetic anhydride to form 4-acetoxy derivatives), whereas the benzyloxy group in the target compound requires deprotection strategies for further functionalization .
- Stability : The benzyloxy group enhances oxidative stability compared to the hydroxyl analog, which may undergo unwanted side reactions under acidic or basic conditions .
4-Fluoro-3,5-diiodobenzaldehyde (CAS 879127-68-1, )
This analog has a fluorine atom directly attached to the benzaldehyde ring at position 4, differing from the benzyloxy-linked fluorine in the target compound:
- Applications : Used as a building block for fluorinated pharmaceuticals or agrochemicals, whereas the benzyloxy derivative is more suited for prodrug designs due to its hydrolyzable ether linkage .
Biological Activity
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde (CAS No. 384857-18-5) is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex aromatic structure with two iodine substituents and a fluorobenzyl ether group. Its molecular formula is , and it possesses unique characteristics that may influence its biological interactions.
Anticancer Properties
Research has indicated that 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- H460 (lung cancer)
These studies utilized assays such as MTT and Annexin V staining to evaluate cell viability and apoptosis induction. The compound appears to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .
The proposed mechanism of action involves the compound's ability to interact with cellular targets, including:
- Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- DNA Intercalation : The structural features suggest potential intercalation with DNA, disrupting replication and transcription processes.
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis .
- In Vivo Studies : Preliminary animal studies showed that administration of the compound significantly reduced tumor growth in xenograft models compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Data Summary
| Biological Activity | Cell Line | Concentration | Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 50 µM | 70% reduction in viability |
| Apoptosis Induction | A2780 | Various | Increased sub-G1 population |
| Tumor Growth Inhibition | Xenograft Model | N/A | Significant reduction in tumor size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
